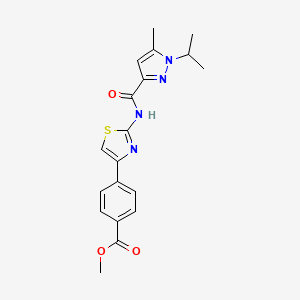
methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a compound that belongs to the family of pyrazole derivatives. Pyrazole-based compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O3S with a molecular weight of 384.5 g/mol. The compound features a thiazole ring linked to a pyrazole moiety, which is known for enhancing biological activity through various interactions with biological targets.
Research indicates that pyrazole derivatives can interact with multiple biological pathways. Key mechanisms include:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Anticancer Activity : Pyrazole derivatives have demonstrated the ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound have been studied for their effects on Aurora-A kinase and CDK2, both of which are critical in cell cycle regulation .
Antimicrobial Properties
Recent studies have reported that certain pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research has indicated that similar pyrazole derivatives can reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The compound's structure allows it to bind effectively to target proteins involved in cancer progression.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values ranging from 0.75 µM to 4.21 µM against H460 and MCF-F cells .
- Anti-inflammatory Study : In a model of acute inflammation, a related compound significantly reduced edema formation and cytokine levels, demonstrating its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
| IC50 (Anticancer Activity) | 0.75 - 4.21 µM |
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against bacterial strains |
| Anti-inflammatory Effects | Reduced TNF-alpha production |
| Anticancer Activity | Induced apoptosis in cancer cells |
属性
IUPAC Name |
methyl 4-[2-[(5-methyl-1-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(2)23-12(3)9-15(22-23)17(24)21-19-20-16(10-27-19)13-5-7-14(8-6-13)18(25)26-4/h5-11H,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLWSVGIYOFECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














